molecular formula C23H22N2O4S B6560728 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide CAS No. 946380-87-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide

Cat. No. B6560728
CAS RN: 946380-87-6
M. Wt: 422.5 g/mol
InChI Key: JOXWTQITNGJIMW-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide (BQMBS) is a novel sulfonamide derivative of tetrahydroquinoline. It has attracted considerable attention in recent years due to its potential therapeutic applications. BQMBS has been studied for its anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been investigated for its potential to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its ability to act as an inhibitor of the metabolic enzyme cytochrome P450.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its ability to act as an inhibitor of the metabolic enzyme cytochrome P450.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is still not fully understood. However, it is believed to act by inhibiting the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19 and 3A4.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 2C19 and 3A4. In addition, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has been shown to have a protective effect against oxidative stress, as well as a protective effect against liver injury.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide in laboratory experiments include its low cost, wide availability, and its ability to act as an inhibitor of enzymes involved in the metabolism of drugs. However, there are also some limitations associated with using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide in laboratory experiments. These include the fact that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is relatively unstable in solution, and that it can be difficult to purify and isolate the compound.

Future Directions

Future research on N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide may focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications. In addition, further research may focus on optimizing the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide, as well as on developing novel methods for its purification and isolation. Finally, research may also focus on exploring the potential of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide as an inhibitor of drug metabolism enzymes, as well as its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can be synthesized from the reaction of 1-benzoyl-4-methoxybenzene-1-sulfonamide with 6-bromo-1,2,3,4-tetrahydroquinoline in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform at a temperature of 0-25°C. The reaction is typically carried out for several hours, and the product is then isolated by filtration or precipitation.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)24-19-9-14-22-18(16-19)8-5-15-25(22)23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWTQITNGJIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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